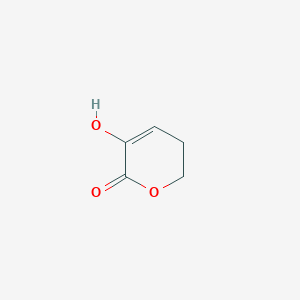
3-Hydroxy-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,6-dihydro-2H-pyran-2-one: is a heterocyclic organic compound that belongs to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a hydroxyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Dicobaltoctacarbonyl-Mediated Cycloaddition: Another method involves the use of dicobaltoctacarbonyl complexes to mediate the tandem (5+1)/(4+2) cycloaddition of cis-epoxyalkynes, resulting in the formation of the desired pyranone.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and is used in the development of antibiotics.
Antitumor Activity: It has shown potential in inhibiting the growth of certain tumor cells.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly for its anti-inflammatory and antiviral properties.
Industry:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s antitumor activity is linked to its capacity to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Similar in structure but with a hydroxyl group at the fourth position.
5,6-Dihydro-2H-pyran-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Substituted 5,6-Dihydro-α-Pyrones: These compounds have various substituents at the sixth position, leading to different biological activities.
Uniqueness:
Hydroxyl Group Position: The presence of the hydroxyl group at the third position in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one makes it unique and influences its reactivity and biological activity.
Biological Activities: The compound’s diverse biological activities, including antimicrobial and antitumor properties, set it apart from other similar compounds.
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
5-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h2,6H,1,3H2 |
InChI Key |
MOUVXQQGDFVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















